GQ1b Ganglioside

neurochemistry receptor binding ganglioside-protein interaction

GQ1b ganglioside (CAS 68652-37-9) is a low-abundance tetrasialoganglioside that addresses the critical need for a structurally and functionally distinct probe in neurobiology. Its unique sialic acid pattern dictates exclusive biological activities not replicated by GT1b, GD1b, or GD1a. Substitution with common analogs introduces experimental artifacts. - **Exclusive Neuronal Activity:** Uniquely promotes neurite outgrowth in human neuroblastoma cells (GOTO, NB-1) at 5 ng/ml, an activity absent in all other tested gangliosides. - **Selective BDNF Modulation:** Specifically upregulates BDNF expression via NMDA receptor signaling in SH-SY5Y cells and primary cortical neurons, a pathway not activated by GT1b or GD1b. - **Diagnostic Essentiality:** Serves as the essential coating antigen for anti-GQ1b IgG ELISA, a marker present in up to 100% of Miller Fisher syndrome patients, making high-purity (≥98% by TLC) material critical for reproducible assay performance. Supply is isolated from bovine brain as a tetrasodium salt, supplied lyophilized, and verified for consistent lot-to-lot purity.

Molecular Formula C106H194N10O56
Molecular Weight 2504.7 g/mol
CAS No. 68652-37-9
Cat. No. B593065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGQ1b Ganglioside
CAS68652-37-9
Synonymsganglioside GQ1b, tetrasodium salt
Molecular FormulaC106H194N10O56
Molecular Weight2504.7 g/mol
Structural Identifiers
InChIInChI=1S/C106H182N6O56.4H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-69(133)111-55(56(126)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)50-153-96-83(142)81(140)87(66(46-118)156-96)159-97-84(143)82(141)86(67(47-119)157-97)158-95-75(110-54(6)125)93(167-105(101(149)150)39-58(128)72(108-52(4)123)91(165-105)79(138)64(44-116)161-103(99(145)146)37-57(127)71(107-51(3)122)89(163-103)76(135)61(131)41-113)88(68(48-120)155-95)160-98-85(144)94(78(137)63(43-115)154-98)168-106(102(151)152)40-59(129)73(109-53(5)124)92(166-106)80(139)65(45-117)162-104(100(147)148)38-60(130)74(112-70(134)49-121)90(164-104)77(136)62(132)42-114;;;;/h33,35,55-68,71-98,113-121,126-132,135-144H,7-32,34,36-50H2,1-6H3,(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,133)(H,112,134)(H,145,146)(H,147,148)(H,149,150)(H,151,152);4*1H3/b35-33+;;;;/t55-,56+,57-,58-,59-,60-,61+,62+,63+,64+,65+,66+,67+,68+,71+,72+,73+,74+,75+,76+,77+,78-,79+,80+,81+,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92+,93+,94-,95-,96+,97-,98-,103+,104+,105-,106-;;;;/m0..../s1
InChIKeyIOULOLQJODJAEM-BSALKOQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 µgPurity:98+Physical solid

GQ1b Ganglioside CAS 68652-37-9 for Neurobiology Research: Tetrasialoganglioside Supplier Specifications


GQ1b ganglioside (CAS 68652-37-9) is a tetrasialoganglioside of the c-series polysialo pathway, characterized by a gangliotetraose core with two α2,8-linked disialosyl residues on the inner and terminal galactose units [1]. It is isolated from bovine brain as a tetrasodium salt with purity ≥98% by TLC and is soluble in water as micellar aggregates or in chloroform:methanol (2:1) . GQ1b is a quantitatively minor but functionally distinct ganglioside enriched in neuronal membranes and extraocular neuromuscular junctions [2].

Why GQ1b Ganglioside Cannot Be Replaced by GT1b or GD1b in Specialized Neurobiology Assays


GQ1b is not functionally interchangeable with other polysialogangliosides such as GT1b, GD1b, or GD1a. Despite sharing a common gangliotetraose backbone, the precise number and linkage position of sialic acid residues dictates distinct protein binding selectivity and downstream biological activity. For example, while GQ1b, GT1b, and GD1b may show comparable binding in certain receptor inhibition assays, they exhibit divergent ligand specificity for siglec family proteins and differential capacity to regulate neurotrophic factor expression [1]. Substituting GQ1b with GT1b or GD1b in experimental systems risks altering or abolishing the specific molecular interactions under investigation [2]. The following quantitative evidence demonstrates precisely where GQ1b diverges from its closest structural analogs.

GQ1b Ganglioside Differential Performance Data: Head-to-Head Comparisons with GT1b, GD1b, and GD1a


GQ1b Binding Affinity to Rat Brain Membrane Receptors Versus GT1b and GD1b

In a competitive radioligand binding assay using 125I-(GT1b)4BSA on rat brain membranes, underivatized GQ1b, GT1b, and GD1b were the most potent inhibitors with half-maximal inhibition at 70-110 nM [1]. Other gangliosides (GD3, GD1a, GM3, GM2, GM1) required 5-20-fold higher concentrations for equivalent inhibition [1]. This demonstrates that GQ1b shares high-affinity binding to the same brain membrane receptor(s) as GT1b, with no significant potency difference among these three structurally related polysialogangliosides [1].

neurochemistry receptor binding ganglioside-protein interaction

GQ1b Binding Strength to Amyloid Beta-Protein Relative to GT1b, GD1a, and GD1b

Surface plasmon resonance (SPR) analysis using a liposome capture method revealed the binding strength order of Aβ1-40 to gangliosides as: GQ1bα > GT1aα > GQ1b > GT1b > GD3 > GD1a = GD1b > LM1 > GM1 > GM2 = GM3 > GM4 [1]. Notably, GQ1b exhibited higher binding strength than GT1b, GD1a, and GD1b [1]. The α2,3-linked NeuAc residue on the neutral oligosaccharide core was essential for binding, with the α2-6NeuAc linked to GalNAc contributing significantly to affinity [1].

Alzheimer's disease amyloid beta surface plasmon resonance

GQ1b-Specific BDNF Expression Regulation Not Shared by GT1b or GD1b

In a direct comparative study using SH-SY5Y neuroblastoma cells and rat primary cortical neurons, GQ1b treatment significantly increased BDNF expression, whereas treatment with GT1b or GD1b had no effect on BDNF levels [1]. Co-treatment of GQ1b with a sialidase inhibitor (preventing conversion of GQ1b to less sialylated species) significantly increased BDNF levels, confirming that the effect is specific to the intact tetrasialoganglioside structure [1]. GQ1b-mediated BDNF upregulation was blocked by the NMDA receptor antagonist D-AP5, indicating pathway-specific signaling [1].

neurotrophin signaling BDNF synaptic plasticity NMDA receptor

GQ1b Structural Requirement for Neurite Outgrowth Activity: Inactivity of GD1a, GD1b, GT1a, GT1b, and GQ1c

In a structure-activity relationship study using human neuroblastoma cell lines GOTO and NB-1, only native GQ1b promoted neurite outgrowth and cell proliferation among gangliosides sharing the gangliotetraose backbone [1]. GD1a, GD1b, GT1a, GT1b, and GQ1c were all inactive [1]. The oligosaccharide moiety alone achieved at most half the activity of intact GQ1b and required an optimal concentration of 100-200 ng/ml—20-40 times higher than native GQ1b (5 ng/ml) [1]. Neuraminidase treatment converting GQ1b to GM1 abolished all activity [1].

neuronal differentiation neurite outgrowth structure-activity relationship

GQ1b Preferential Binding to Siglec-5 Versus GT1b

Among CD33-related siglecs (siglec-5, -7, -8, -9, -10) tested for ganglioside binding, siglec-5 bound preferentially to GQ1b while exhibiting only weak binding to GT1b [1]. Conversely, siglec-10 interacted only with GT1b and not with GQ1b [1]. Siglec-7 and siglec-9 bound both GD3 and GQ1b bearing a disialoside motif, though siglec-7 showed higher potency [1]. Despite high structural similarity among siglecs, they demonstrated distinct ganglioside selectivity, particularly for the Neu5Acα2-8Neu5Ac motif [1].

siglec immune receptor glycobiology sialic acid recognition

Anti-GQ1b IgG Antibody as Diagnostic Marker for Miller Fisher Syndrome: Clinical Specificity Not Shared by Anti-GM1 or Anti-GD1b

IgG anti-GQ1b antibody is detected in up to 100% of patients with Miller Fisher syndrome (MFS) and decays rapidly with clinical recovery, whereas it is not found in normal and disease control serum samples [1]. This serologic-clinical association is sufficiently robust that anti-GQ1b measurement serves as a useful diagnostic marker for MFS [1]. In contrast, anti-GM1 antibodies (IgG) are associated with Guillain-Barré syndrome (GBS) and anti-GM1 IgM with multifocal motor neuropathy, while anti-GD1b antibodies are linked to CANOMAD and ataxic neuropathies . The BÜHLMANN GanglioCombi™ Light ELISA provides parallel detection of anti-GM1, anti-GD1b, and anti-GQ1b antibodies for differential diagnosis .

autoimmune neuropathy Miller Fisher syndrome diagnostic biomarker clinical immunology

Optimal Applications for GQ1b Ganglioside Based on Quantified Differential Evidence


Miller Fisher Syndrome Diagnostic Assay Development and Clinical Testing

GQ1b is the essential coating antigen for ELISA-based detection of anti-GQ1b IgG antibodies, a diagnostic marker present in up to 100% of Miller Fisher syndrome patients [1]. The BÜHLMANN GanglioCombi™ Light ELISA utilizes GQ1b alongside GM1 and GD1b for differential neuropathy diagnosis . Procurement of high-purity GQ1b (≥98% by TLC) is critical for reproducible diagnostic assay performance .

Neuronal Differentiation and Neurite Outgrowth Studies Requiring GQ1b-Specific Activity

GQ1b promotes neurite outgrowth and cell proliferation in human neuroblastoma cell lines GOTO and NB-1 at an optimal concentration of 5 ng/ml, an activity not shared by any other tested ganglioside including GD1a, GD1b, GT1a, GT1b, and GQ1c [1]. Researchers investigating ganglioside-regulated neuronal differentiation must use GQ1b specifically, as structural analogs with altered sialic acid patterns are completely inactive in this system [1].

BDNF-Mediated Synaptic Plasticity and NMDA Receptor Signaling Research

GQ1b uniquely upregulates BDNF expression via NMDA receptor signaling in SH-SY5Y cells and rat primary cortical neurons, whereas GT1b and GD1b have no effect [1]. This functional exclusivity makes GQ1b the required reagent for studies investigating ganglioside regulation of neurotrophin expression and NMDA receptor-mediated synaptic plasticity pathways [1].

Siglec-5 Immune Receptor Ligand Binding Studies

GQ1b serves as the preferred ligand for siglec-5, which binds GQ1b strongly but GT1b only weakly [1]. In contrast, siglec-10 binds GT1b exclusively and does not recognize GQ1b [1]. Researchers studying siglec-5-ganglioside interactions must select GQ1b as the target ligand, as GT1b is not an appropriate substitute for this specific siglec subtype [1].

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